molecular formula C13H24F2N2O2 B13705118 tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate

tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate

Cat. No.: B13705118
M. Wt: 278.34 g/mol
InChI Key: RPOGQUNLMHSMNI-UHFFFAOYSA-N
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Description

tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a difluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexylamine derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd-C). The mixture is stirred under a hydrogen atmosphere for an extended period, usually around 16 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation. For example, oxidation reactions may require elevated temperatures, while reduction reactions may occur at room temperature or lower.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-((2,2-difluoroethyl)amino)cyclohexyl)carbamate is unique due to the presence of both the cyclohexyl ring and the difluoroethylamino group. This combination of functional groups imparts specific chemical and biological properties that are not observed in simpler carbamates.

Properties

Molecular Formula

C13H24F2N2O2

Molecular Weight

278.34 g/mol

IUPAC Name

tert-butyl N-[3-(2,2-difluoroethylamino)cyclohexyl]carbamate

InChI

InChI=1S/C13H24F2N2O2/c1-13(2,3)19-12(18)17-10-6-4-5-9(7-10)16-8-11(14)15/h9-11,16H,4-8H2,1-3H3,(H,17,18)

InChI Key

RPOGQUNLMHSMNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NCC(F)F

Origin of Product

United States

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